

# Application of Thioxanthone in Stereolithography (SLA) 3D Printing: Application Notes and Protocols

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## Compound of Interest

Compound Name: Thioxanthone

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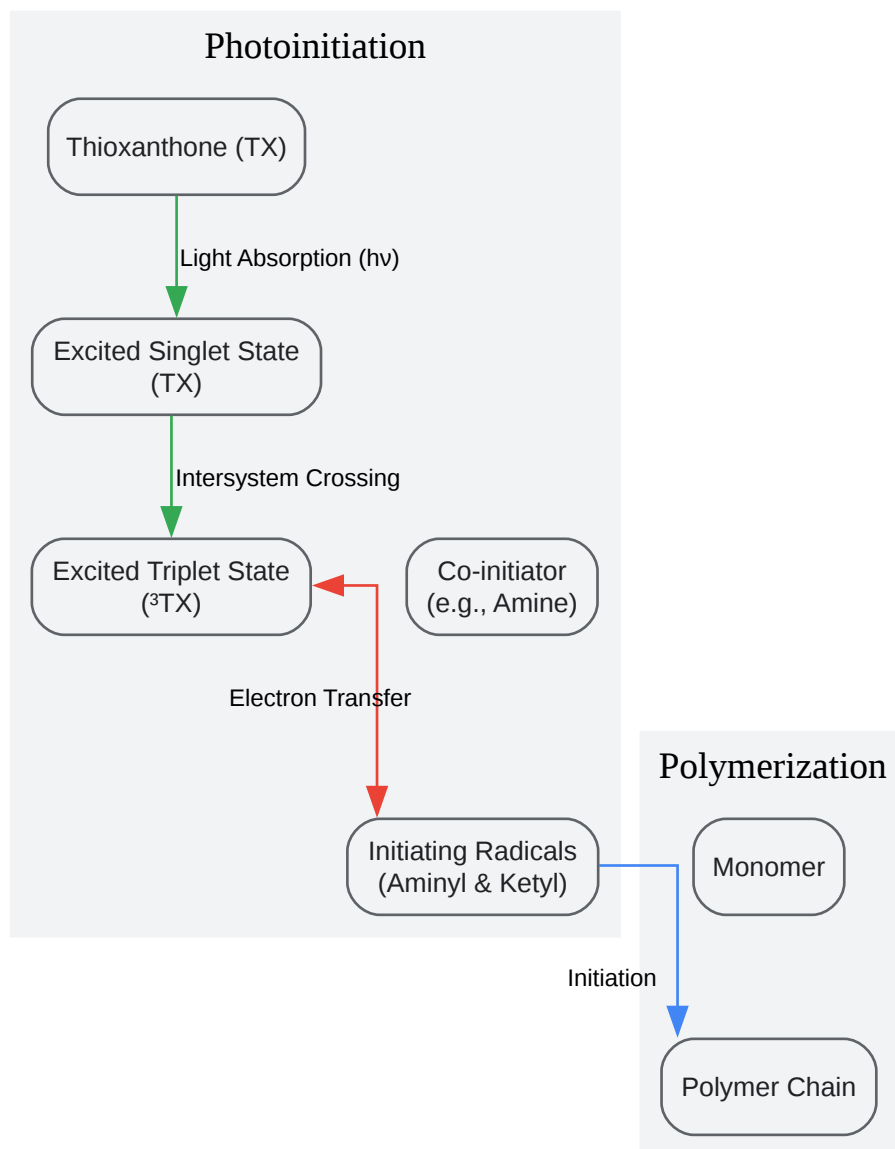
## Introduction

**Thioxanthone** (TX) and its derivatives are highly efficient Type II photoinitiators for free radical polymerization, making them valuable components in photopolymer resins for stereolithography (SLA) 3D printing.<sup>[1][2][3]</sup> Their strong absorption in the UV-A and visible light regions allows for curing with various light sources, including cost-effective and safer long-wavelength UV-LEDs and lasers (e.g., 405 nm).<sup>[1][3]</sup> In SLA, **thioxanthones** are typically used in two-component or three-component initiating systems, often in conjunction with an amine co-initiator, to generate the free radicals necessary for the layer-by-layer curing of liquid resins into solid 3D objects.<sup>[1][3]</sup> This document provides detailed application notes and protocols for the use of **thioxanthone**-based photoinitiating systems in SLA 3D printing.

## Principle of Operation: Type II Photoinitiation

**Thioxanthone**-based photoinitiation in SLA is a multi-step process. Upon exposure to a suitable light source, the **thioxanthone** molecule absorbs a photon and is promoted to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state. This excited triplet state of **thioxanthone** does not directly generate radicals but interacts with a co-initiator, typically a tertiary amine, through an electron transfer process. This interaction results

in the formation of an aminyl radical and a ketyl radical, both of which can initiate the polymerization of acrylate or methacrylate monomers in the resin.



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Caption: Photoinitiation mechanism of **thioxanthone**.

## Quantitative Data: Performance of Thioxanthone-Based Photoinitiating Systems

The efficiency of **thioxanthone**-based photoinitiating systems in SLA is influenced by the specific **thioxanthone** derivative, the type and concentration of the co-initiator, the monomer composition, and the light source. The following tables summarize key performance data from published studies.

Table 1: Performance of **Thioxanthone** Derivatives in Two-Component Systems for Free-Radical Polymerization of Trimethylolpropane Triacrylate (TMPTA)

Thioxanthone Derivative (0.2% w/w)	Co-initiator (1% w/w)	Light Source	Final Monomer Conversion (%)	Reference
2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one (T1)	Iodonium salt (IOD)	LED @ 405 nm	~60	<a href="#">[1]</a>
7-(3-carbazol-9-ylphenyl)-2,4-diethyl-thioxanthen-9-one (T2)	Iodonium salt (IOD)	LED @ 405 nm	~60	<a href="#">[1]</a>
2,4-diethyl-7-(9-phenylcarbazol-3-yl)thioxanthen-9-one (T3)	Iodonium salt (IOD)	LED @ 405 nm	~60	<a href="#">[1]</a>
2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one (T1)	Ethyl 4-(dimethylamino)benzoate (EDB)	LED @ 405 nm	~50	<a href="#">[1]</a>
7-carbazol-9-yl-2,4-diethyl-thioxanthen-9-one (T4)	N-phenylglycine (NPG)	LED @ 420 nm	~50	<a href="#">[1]</a>

Table 2: Performance of **Thioxanthone** Derivatives in Cationic Polymerization of UVACURE®1500

Thioxanthone Derivative (0.2% w/w)	Co-initiator (1% w/w)	Light Source	Final Monomer Conversion (%)	Reference
2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one (T1)	Iodonium salt (IOD)	LED @ 405 nm	~55	<a href="#">[1]</a>
7-(3-carbazol-9-ylphenyl)-2,4-diethyl-thioxanthen-9-one (T2)	Iodonium salt (IOD)	LED @ 405 nm	~50	<a href="#">[1]</a>
2,4-diethyl-7-(9-phenylcarbazol-3-yl)thioxanthen-9-one (T3)	Iodonium salt (IOD)	LED @ 405 nm	~58	<a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: Preparation of a Thioxanthone-Based Photopolymer Resin for SLA

This protocol describes the preparation of a photopolymer resin suitable for SLA 3D printing, based on a two-component **thioxanthone** photoinitiating system.

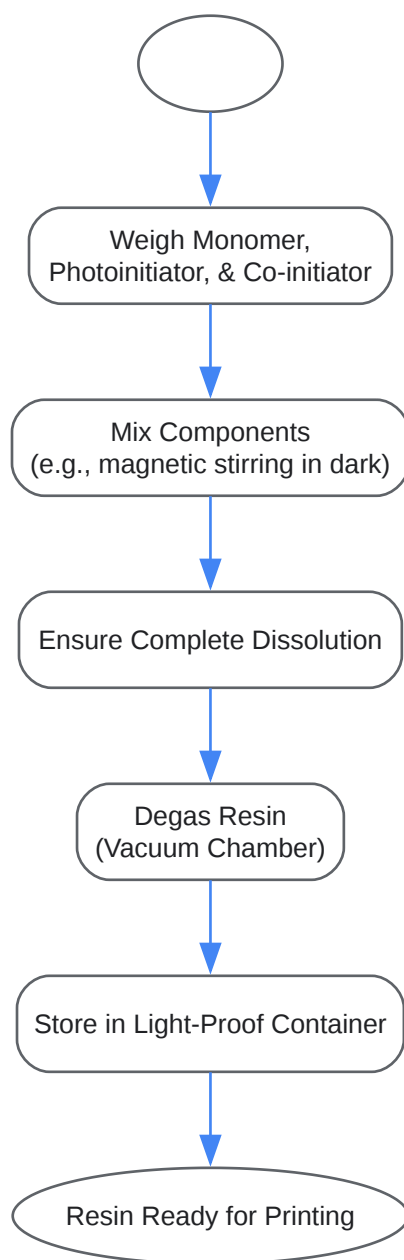
Materials:

- Monomer: Trimethylolpropane triacrylate (TMPTA)
- Photoinitiator: 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one (T1)

- Co-initiator: Iodonium salt (e.g., bis(4-tert-butylphenyl)iodonium hexafluorophosphate) or Ethyl 4-(dimethylamino)benzoate (EDB)
- Solvent (optional, for dissolving solid components): Dichloromethane or Acetone
- Mixing equipment: Magnetic stirrer and stir bar, or a vortex mixer
- Safety equipment: Nitrile gloves, safety glasses, lab coat, fume hood

#### Procedure:

- Component Weighing: In a light-protected container (e.g., an amber glass vial), accurately weigh the desired amounts of the monomer (e.g., TMPTA).
- Photoinitiator Addition: Add the **thioxanthone** derivative (e.g., T1 at 0.07% w/w) to the monomer.
- Co-initiator Addition: Add the co-initiator (e.g., IOD at 0.33% w/w or EDB at 0.5% w/w) to the mixture.
- Mixing:
  - If all components are liquid or readily soluble, mix the solution using a magnetic stirrer at room temperature in the dark for at least 2 hours or until all components are fully dissolved and the mixture is homogeneous.
  - If solid components are used, they can be pre-dissolved in a minimal amount of a volatile solvent before being added to the monomer. The solvent should then be removed under reduced pressure.
- Degassing (Optional but Recommended): To remove any dissolved air bubbles that could inhibit polymerization, place the resin in a vacuum chamber for 10-15 minutes or until bubble formation ceases.
- Storage: Store the prepared resin in a sealed, light-proof container at room temperature.



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Caption: Workflow for preparing **thioxanthone** resin.

## Protocol 2: SLA 3D Printing with Thioxanthone-Based Resin

This protocol outlines the general steps for performing SLA 3D printing using a prepared **thioxanthone**-based photopolymer resin. Specific parameters will need to be optimized for the particular SLA printer and resin formulation.

#### Equipment:

- SLA 3D Printer equipped with a 405 nm laser or LED light source
- Prepared **thioxanthone**-based photopolymer resin
- 3D model file (STL format)
- Slicing software compatible with the printer
- Washing station with isopropyl alcohol (IPA)
- UV post-curing chamber
- Safety equipment

#### Procedure:

- **Printer Preparation:** Ensure the SLA printer's resin tank and build platform are clean and properly calibrated according to the manufacturer's instructions.
- **Resin Loading:** Pour the prepared **thioxanthone**-based resin into the resin tank.
- **Slicing:**
  - Import the 3D model (STL file) into the slicing software.
  - Set the printing parameters. Based on literature, typical starting points for a 405 nm laser-based SLA printer are:
    - **Layer Height:** 50 - 100  $\mu\text{m}$
    - **Laser Power:** This is printer-specific and may need to be determined empirically.
    - **Scan Speed:** This is also printer-specific and will be influenced by the resin's reactivity.
    - **Exposure Time per Layer:** This is a critical parameter to optimize. Start with the printer manufacturer's recommendation for a standard resin and adjust based on test prints.

- **Printing:** Start the 3D printing process.
- **Part Removal and Cleaning:**
  - Once printing is complete, carefully remove the build platform.
  - Using a scraper, gently detach the printed object from the build platform.
  - Wash the printed object in a container of IPA to remove any uncured resin. An ultrasonic bath can improve cleaning efficiency.
- **Post-Curing:**
  - After cleaning and allowing the part to dry completely, place it in a UV post-curing chamber.
  - Cure the object according to a predetermined schedule. Post-curing with a broad-spectrum UV source or a 405 nm light source will enhance the mechanical properties of the final part. Curing times can range from 10 to 60 minutes.
- **Support Removal:** Carefully remove any support structures from the post-cured object.

## Mechanical Properties

The mechanical properties of SLA-printed objects using **thioxanthone**-based resins are dependent on the monomer system, the degree of conversion, and post-curing conditions. While specific data for **thioxanthone**-based resins is not always detailed in the literature, the following table provides a general range for acrylate-based SLA resins, which are commonly used with these photoinitiators.

Table 3: General Mechanical Properties of Acrylate-Based SLA Resins

Mechanical Property	Typical Value Range
Tensile Strength	30 - 60 MPa
Flexural Modulus	1.5 - 3.0 GPa
Hardness (Shore D)	75 - 85



Note: These values are indicative and can vary significantly based on the specific resin formulation and printing/post-curing parameters. Experimental validation is crucial for any specific application.

## Troubleshooting

- **Incomplete Curing:** Increase exposure time per layer or check the intensity of the light source. Ensure the photoinitiator and co-initiator concentrations are optimal.
- **Poor Adhesion to Build Plate:** Increase the exposure time for the initial layers (bottom layers).
- **Warping or Shrinkage:** This is inherent to radical polymerization. Optimize part orientation and support structures. Post-curing can also help to stabilize the part.
- **Tacky Surface:** Ensure thorough cleaning with IPA and adequate post-curing. Oxygen inhibition during printing can also contribute to a tacky surface.

## Conclusion

**Thioxanthone** and its derivatives are versatile and effective photoinitiators for SLA 3D printing, enabling the use of visible light sources and offering good curing efficiency. By carefully formulating the photopolymer resin and optimizing the printing and post-curing parameters, high-quality 3D objects with desirable mechanical properties can be fabricated for a wide range of research, scientific, and drug development applications.

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## References

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